molecular formula C17H23NO5 B13634021 Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid

Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B13634021
M. Wt: 321.4 g/mol
InChI Key: HMAXDKCSXKNKKD-QWHCGFSZSA-N
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Description

Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a substitution reaction using a suitable methoxyphenyl halide.

    Boc Protection:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the carboxylic acid group can yield an alcohol or an aldehyde.

Scientific Research Applications

Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxyphenyl group can interact with hydrophobic pockets in the enzyme, while the carboxylic acid group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Boc-(+/-)-trans-4-phenyl-pyrrolidine-3-carboxylic acid: Similar structure but lacks the methoxy group.

    Boc-(+/-)-trans-4-(2-hydroxy-phenyl)-pyrrolidine-3-carboxylic acid: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

(3S,4R)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-12(13(10-18)15(19)20)11-7-5-6-8-14(11)22-4/h5-8,12-13H,9-10H2,1-4H3,(H,19,20)/t12-,13+/m0/s1

InChI Key

HMAXDKCSXKNKKD-QWHCGFSZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2OC

Origin of Product

United States

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